![molecular formula C16H23NO2S B040371 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione CAS No. 114050-28-1](/img/structure/B40371.png)
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione, also known as UPy-2, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound with a pyridine ring and a thione group, and it has been found to have several potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to be effective against a wide range of microorganisms and has shown promising results in preclinical studies.
Biochemical And Physiological Effects
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione has been found to have several biochemical and physiological effects in the body. It has been shown to have antioxidant properties, and it has been found to modulate the immune system. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione is its versatility and potential for use in various scientific fields. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione. One area of research is the development of new synthetic methods for producing 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione and related compounds. Another area of research is the study of the mechanism of action of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione and its potential use in the treatment of various diseases. Additionally, the potential use of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione in the development of new antimicrobial agents and other therapeutic compounds is an area of interest for future research.
Synthesis Methods
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione can be synthesized through a multistep process that involves the reaction of 2-pyridinecarboxaldehyde with 1-undecyne, followed by a cyclization reaction to form the pyridine ring. The final step involves the addition of a thione group to the molecule.
Scientific Research Applications
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial and antiviral properties, and it has been studied for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
114050-28-1 |
|---|---|
Product Name |
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione |
Molecular Formula |
C16H23NO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(2-sulfanylidenepyridin-1-yl) undec-10-enoate |
InChI |
InChI=1S/C16H23NO2S/c1-2-3-4-5-6-7-8-9-13-16(18)19-17-14-11-10-12-15(17)20/h2,10-12,14H,1,3-9,13H2 |
InChI Key |
IDVYHPOMSGURJA-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)ON1C=CC=CC1=S |
Canonical SMILES |
C=CCCCCCCCCC(=O)ON1C=CC=CC1=S |
synonyms |
N-(10-Undecenoyloxy)pyridine-2-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



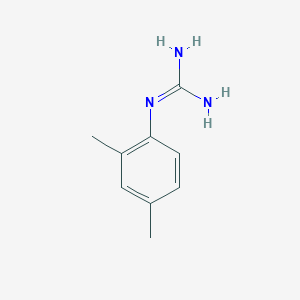
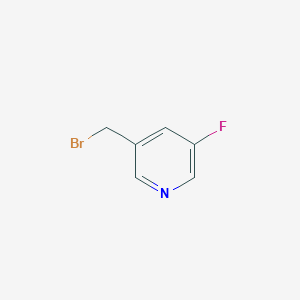
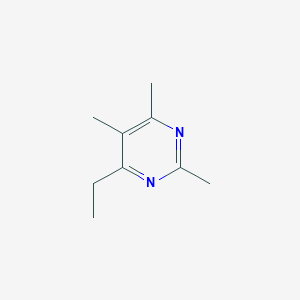
![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
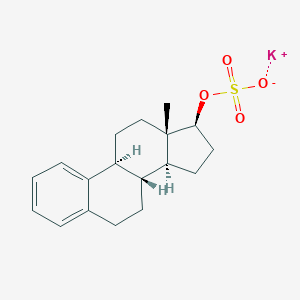
![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)
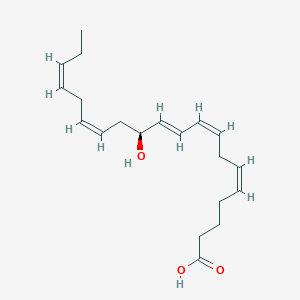
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
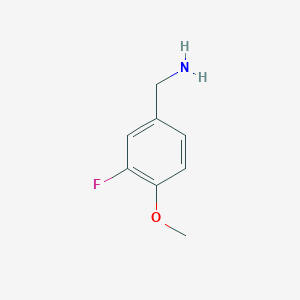
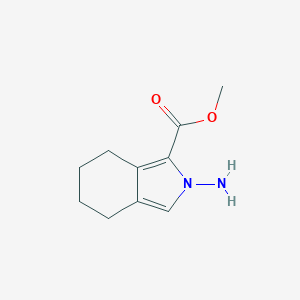
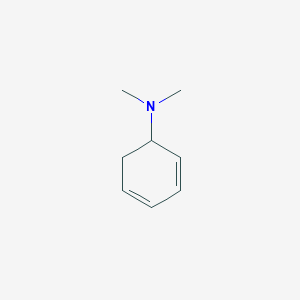
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

